molecular formula C19H16N2O4 B11928779 3,5-Bis(pyridin-4-ylmethoxy)benzoicacid

3,5-Bis(pyridin-4-ylmethoxy)benzoicacid

Cat. No.: B11928779
M. Wt: 336.3 g/mol
InChI Key: XFEJSCVUUWLLCY-UHFFFAOYSA-N
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Description

3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is an organic compound with the molecular formula C19H16N2O4. It is characterized by the presence of two pyridine rings attached to a benzoic acid core via methoxy linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-pyridylmethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under hydrothermal conditions, often in a sealed stainless steel reactor with a Teflon liner, at elevated temperatures (around 433 K) for several hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the hydrothermal synthesis approach is scalable and can be adapted for larger-scale production. The use of stainless steel reactors and controlled temperature conditions ensures the reproducibility and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Bis(pyridin-4-ylmethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid primarily involves its ability to coordinate with metal ions. The pyridine rings act as ligands, forming stable complexes with metal ions. These complexes can exhibit unique properties such as enhanced catalytic activity or improved stability. The molecular targets and pathways involved depend on the specific metal ion and the application .

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is unique due to its specific combination of pyridine rings and benzoic acid core, which allows for versatile coordination chemistry and the formation of stable metal-organic frameworks. Its ability to form hydrogen bonds and π-π interactions further enhances its utility in material science .

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

3,5-bis(pyridin-4-ylmethoxy)benzoic acid

InChI

InChI=1S/C19H16N2O4/c22-19(23)16-9-17(24-12-14-1-5-20-6-2-14)11-18(10-16)25-13-15-3-7-21-8-4-15/h1-11H,12-13H2,(H,22,23)

InChI Key

XFEJSCVUUWLLCY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=NC=C3

Origin of Product

United States

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